molecular formula C20H40N4O10 B601499 Gentamycin Sulfate EP Impurity C CAS No. 36889-16-4

Gentamycin Sulfate EP Impurity C

Cat. No.: B601499
CAS No.: 36889-16-4
M. Wt: 496.56
InChI Key:
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Description

Gentamycin Sulfate EP Impurity C, also known as Gentamicin B1, is a compound with the molecular formula C20H40N4O10 and a molecular weight of 496.6 . It is a component of the Gentamicin complex, a group of related compounds produced by fermentation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple chiral centers . The structure includes multiple hydroxyl, amino, and ether groups, contributing to its solubility and reactivity .

Scientific Research Applications

Characterization and Analysis

  • Isolation and Structure Characterization : Research has focused on isolating and characterizing impurities in related aminoglycosides like etimicin sulfate, which is modified from gentamicin. Techniques such as LC/ESI-MS(n) and NMR analysis have been utilized for this purpose (Wang et al., 2011).

  • Chromatographic Analysis : A study demonstrated the use of porous graphitic carbon (PGC) HPLC columns for separating components of gentamicin C, including impurities, without the need for derivatization (Rodriquez et al., 2015).

  • Nuclear Magnetic Resonance Data Analysis : 1H NMR spectroscopy has been applied to assess the quality of gentamicin sulfate, including the identification of impurities, through principal component analysis (Winter et al., 2005).

Application in Nano-Formulation

  • Nano-Formulation and Antibacterial Effect : Gentamycin sulfate has been studied in its nano-form for enhanced antibacterial effects. The preparation and characterization of nano-gentamicin using techniques like SEM and TEM have been explored, showing improved antibacterial properties compared to standard gentamicin (Kamal et al., 2021).

Analysis of Impurities and Toxicity

  • Impurity Analysis : Liquid chromatography tandem mass spectrometry (LC/MS/MS) has been developed to identify impurities in gentamicin, crucial for understanding its efficacy and safety (Grahek & Zupančič-Kralj, 2009).

  • Ototoxicity and Antibacterial Effect : Research has been conducted to dissociate the ototoxic and antibacterial effects of gentamicin C-subtypes, including various impurities. This is critical for minimizing the side effects while maintaining its antibacterial efficacy (O'Sullivan et al., 2020).

Mechanism of Action

Target of Action

Gentamicin B1, a minor component of the gentamicin complex, is an aminoglycoside antibiotic that primarily targets bacterial ribosomes . It is effective against both gram-positive and gram-negative organisms, particularly useful for the treatment of severe gram-negative infections .

Mode of Action

Gentamicin B1 operates by binding irreversibly to the bacterial ribosome’s 30S subunit . This binding disrupts the ability of the bacteria to synthesize proteins, leading to bacterial death . It’s also found to induce readthrough of premature termination codons (PTCs), enabling the synthesis of full-length proteins .

Biochemical Pathways

Gentamicin B1 affects the protein biosynthesis pathway in bacteria. By binding to the 30S subunit of the bacterial ribosome, it inhibits protein synthesis, leading to bacterial death . In addition, it has been found to have PTC readthrough activity, affecting the translational machinery and enabling the synthesis of full-length proteins in cases of nonsense mutations .

Pharmacokinetics

The pharmacokinetics of gentamicin B1 is similar to that of other aminoglycosides. It is poorly absorbed orally, so it is often administered intravenously . It is primarily excreted unchanged by the kidneys, and its half-life is about 2 hours . The optimal starting dose of gentamicin is 7 mg/kg based on total body weight .

Result of Action

The primary result of gentamicin B1’s action is the death of the bacteria it targets. By inhibiting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to their death . Additionally, in cases of nonsense mutations, gentamicin B1 can enable the synthesis of full-length, functional proteins, potentially ameliorating the effects of these mutations .

Action Environment

The action of gentamicin B1 can be influenced by various environmental factors. For instance, the presence of other antibiotics such as beta-lactams can enhance its activity due to a synergistic effect . Furthermore, the production of gentamicin B1 can be influenced by the growth medium used for the producing bacteria, with certain sugars and oils found to increase production . Lastly, sub-inhibitory concentrations of gentamicin B1 can induce resistance mechanisms in bacteria .

Safety and Hazards

Gentamycin Sulfate EP Impurity C may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Gentamicin B1 is a potent inducer of premature termination codon (PTC) readthrough, a process that allows the ribosome to bypass stop codons and continue translation . This property of Gentamicin B1 is crucial in the suppression of nonsense mutations, which underlie about 10% of rare genetic disease cases .

Cellular Effects

Gentamicin B1 has been shown to induce readthrough at all three nonsense codons in cultured cancer cells with TP53 mutations . This suggests that Gentamicin B1 can influence gene expression and cellular metabolism by allowing the production of full-length proteins from genes with nonsense mutations .

Molecular Mechanism

The molecular mechanism of Gentamicin B1 involves its interaction with the ribosome. Molecular dynamics simulations reveal the importance of ring I of Gentamicin B1 in establishing a ribosome configuration that permits pairing of a near-cognate complex at a PTC .

Temporal Effects in Laboratory Settings

The effects of Gentamicin B1 on PTC readthrough have been observed to vary in different laboratory settings . The B1 content of pharmaceutical gentamicin is highly variable, and major gentamicins suppress the PTC readthrough activity of B1 .

Metabolic Pathways

Aminoglycosides, the class of antibiotics that Gentamicin B1 belongs to, are known to inhibit microbial protein synthesis .

Transport and Distribution

Aminoglycosides are known to be water-soluble and are typically distributed throughout the body after administration .

Subcellular Localization

Aminoglycosides are known to bind to 16S ribosomal RNA, suggesting that they localize to the ribosome within cells .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCLPPNEPBAKRL-FGMXNJDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-16-4
Record name Gentamicin B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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